DTSSP Crosslinker disodium

Catalog No.
S1794994
CAS No.
M.F
C14H14N2Na2O14S4
M. Wt
608.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DTSSP Crosslinker disodium

Product Name

DTSSP Crosslinker disodium

IUPAC Name

disodium;1-[3-[[3-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

Molecular Formula

C14H14N2Na2O14S4

Molecular Weight

608.5 g/mol

InChI

InChI=1S/C14H16N2O14S4.2Na/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28;;/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

XRWWBWZHHSXBNC-UHFFFAOYSA-L

Synonyms

3,3’-Dithiobis(sulfosuccinimidyl propionate) Disodium Salt; DTSSP Disodium Salt

DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate) disodium salt) is a highly water-soluble, homobifunctional, amine-reactive crosslinking reagent featuring a 12.0 Å spacer arm with a central, thiol-cleavable disulfide bond . Unlike its non-sulfonated analog DSP, DTSSP contains charged sulfonate groups on its N-hydroxysuccinimide (NHS) rings, rendering it strictly membrane-impermeable . This structural design allows it to selectively covalently link primary amines (such as lysine residues and protein N-termini) at physiological pH (7.0–9.0) on the surface of intact cells or in purely aqueous buffers . For procurement and assay design, DTSSP is the benchmark reagent when researchers require reversible, surface-specific protein complex stabilization without the use of organic co-solvents that might disrupt native conformations.

Research Fit

Membrane-impermeant, extracellular-only crosslinking
Cleavable disulfide for reversible conjugation
Aqueous soluble, organic solvent-free protocol

Substituting DTSSP with closely related crosslinkers fundamentally alters assay compatibility and spatial targeting. Replacing DTSSP with its non-sulfonated analog, DSP, forces the use of organic solvents (DMSO or DMF) for reconstitution, which can precipitate sensitive proteins, induce cell toxicity, and cause indiscriminate intracellular crosslinking due to DSP's membrane permeability . Conversely, substituting DTSSP with water-soluble but non-cleavable analogs like BS3 permanently locks protein complexes together, preventing the essential downstream dissociation required for standard reducing SDS-PAGE or mass spectrometry analysis . Therefore, generic substitution either compromises cell-surface specificity or sacrifices the reversibility critical for identifying interaction partners.

Substitution Risk

DSS Non-cleavable, requires organic solvent; may alter protein conformation and prevent crosslink reversal.
BS3 Non-cleavable spacer; irreversible crosslinking precludes reduction-dependent complex disassembly.
DSP Membrane-permeable and water-insoluble; may introduce intracellular artifacts and solvent effects.

Solvent Independence and Aqueous Processability

The presence of sulfonate groups on DTSSP allows for direct dissolution in aqueous buffers up to 10 mM, whereas DSP requires initial dissolution in dry DMSO or DMF at 10-25 mM before addition to the aqueous reaction mixture . This eliminates the introduction of organic solvents that can disrupt delicate protein-protein interactions or cause cell lysis.

Evidence DimensionAqueous solubility and organic solvent requirement
Target Compound DataDTSSP: Directly soluble in water/buffer (up to 10 mM) with 0% organic solvent required
Comparator Or BaselineDSP: Requires 10-25 mM stock preparation in dry DMSO or DMF
Quantified DifferenceAbsolute elimination of organic co-solvents
ConditionsStandard physiological crosslinking buffers (e.g., PBS, pH 7.2-8.5)

Procuring DTSSP prevents solvent-induced denaturation of sensitive protein complexes and avoids solvent toxicity in live-cell assays.

Membrane Permeability
Head-to-head
Extracellular-only vs. intracellular crosslinking
Cell-surface selective labeling only
DSP crosses membrane; DTSSP does not

Cellular Compartment Specificity via Membrane Impermeability

Due to its highly charged nature, DTSSP cannot passively diffuse across intact lipid bilayers, restricting its amine-reactive crosslinking strictly to extracellular or cell-surface proteins. In contrast, the lipophilic DSP readily permeates membranes, crosslinking both intracellular and intramembrane targets.

Evidence DimensionMembrane permeability and spatial targeting
Target Compound DataDTSSP: Membrane-impermeable (surface-restricted)
Comparator Or BaselineDSP: Membrane-permeable (intracellular + surface crosslinking)
Quantified DifferenceComplete exclusion from intracellular compartments for DTSSP
ConditionsIntact cell crosslinking assays prior to lysis

This spatial restriction is mandatory for buyers designing assays to isolate cell-surface interactomes without overwhelming background from highly abundant intracellular proteins.

Cleavability
Head-to-head
Reversible vs. irreversible crosslink
Post-crosslinking complex reversal possible
BS3 crosslinks are permanent

Workflow Compatibility via Thiol-Cleavable Reversibility

DTSSP features a central disulfide bond that is quantitatively cleaved by standard reducing agents (e.g., 20-50 mM DTT or TCEP at 37°C for 30 minutes), releasing the crosslinked proteins. Non-cleavable comparators like BS3 maintain permanent covalent linkages under identical reducing conditions .

Evidence DimensionCrosslink cleavage under standard reducing conditions
Target Compound DataDTSSP: 100% cleavage of the spacer arm disulfide bond
Comparator Or BaselineBS3: 0% cleavage (permanent amide linkage)
Quantified DifferenceBinary shift from permanent to fully reversible crosslinking
Conditions20-50 mM DTT or 2-mercaptoethanol in SDS-PAGE sample buffer at 37°C

Reversibility allows researchers to stabilize complexes during harsh purification washes, then decouple them for individual protein identification in downstream analytical workflows.

Solubility
Head-to-head
>6 mg/mL in water vs. organic solvent required
Native-state aqueous crosslinking
DSP/DSS need DMF/DMSO
Redox-Responsive Release
Reported
81% protein release with 5 mM DTT
Supports reduction-triggered carrier studies
Nanoparticle model; non-cleavable analogs show no release
Platelet Aggregation
Head-to-head
Complete inhibition at 16–50 µM
Supports glycoprotein IIb/IIIa interaction studies
Monofunctional control had no effect
Differential MS Mapping
Class-level
± DTT peptide map comparison strategy
Enables identification of crosslinked peptides
Non-cleavable crosslinkers lack differential capability

Cell-Surface Receptor Interactome Mapping

Because DTSSP is strictly membrane-impermeable and highly water-soluble, it is the ideal choice for capturing transient ligand-receptor or receptor-receptor interactions on intact live cells. It stabilizes these extracellular complexes prior to lysis, preventing the artificial crosslinking of abundant intracellular proteins that occurs when using permeable analogs like DSP .

Reversible Co-Immunoprecipitation (Co-IP) Workflows

DTSSP is highly suited for Co-IP assays where protein-protein interactions are too weak to survive stringent washing steps. The 12.0 Å spacer arm covalently locks the interacting partners together during purification, and the disulfide bond is subsequently cleaved by DTT in the sample loading buffer, allowing the individual proteins to be cleanly resolved and identified via standard reducing SDS-PAGE and Western blotting .

Chemical Crosslinking Mass Spectrometry (XL-MS) for Structural Biology

In structural proteomics, DTSSP provides a defined 12.0 Å spatial ruler between primary amines. Its cleavability allows mass spectrometrists to utilize reductive cleavage to simplify complex peptide spectra, distinguishing crosslinked peptides from unmodified ones, which is impossible with non-cleavable reagents like BS3 .

Application Fit

Application
Selection Property
Validation Focus
Cell-surface protein crosslinking research
Membrane impermeability
Extracellular-only labeling verification
Reversible complex isolation for MS
Cleavable disulfide spacer
Reduction-dependent reversal and identification
Redox-responsive nanoparticle research
Redox-sensitive disulfide
Reducing-environment release endpoint
Native-state conjugation studies
Aqueous solubility
Solvent-free reaction preservation

Hydrogen Bond Acceptor Count

16

Exact Mass

607.91232638 Da

Monoisotopic Mass

607.91232638 Da

Heavy Atom Count

36

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